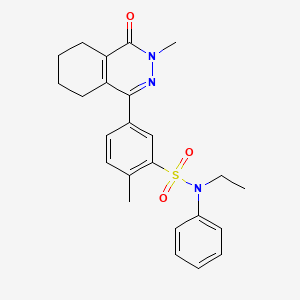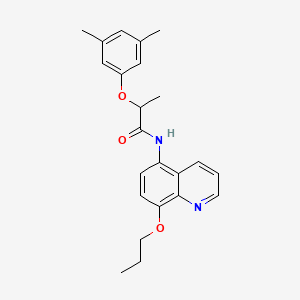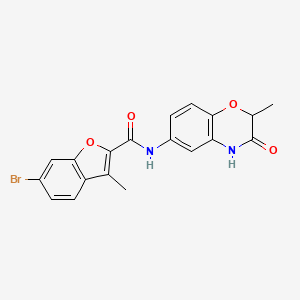![molecular formula C21H18ClN3O3 B14980891 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14980891.png)
5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran or pyrazole rings, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include kinases, transcription factors, or other proteins critical to cellular function.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione: This compound shares the methoxybenzyl group but differs in its core structure.
1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar methoxybenzyl group but features a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C21H18ClN3O3 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
5-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-13-17-11-15(22)5-8-18(17)28-20(13)21(26)24-19-9-10-23-25(19)12-14-3-6-16(27-2)7-4-14/h3-11H,12H2,1-2H3,(H,24,26) |
Clé InChI |
HDYNGIINZPBUQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980813.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B14980826.png)

![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B14980832.png)

![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14980860.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980864.png)

![2-(2-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B14980867.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14980889.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B14980903.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14980904.png)
